molecular formula C22H22O13 B191615 Myricomplanoside CAS No. 123442-26-2

Myricomplanoside

Cat. No.: B191615
CAS No.: 123442-26-2
M. Wt: 494.4 g/mol
InChI Key: RUJHFBFKZCYVLZ-ROSPJSJWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricomplanoside (C₂₂H₂₂O₁₃, molecular weight 494.41 g/mol) is a flavonoid glycoside first isolated from Astragalus complanatus (a traditional Chinese medicinal plant) . It is characterized by yellow acicular crystals with a melting point of 255–257°C . Structurally, it features a myricetin aglycone core (a tricyclic flavonol with hydroxyl groups at positions 3', 4', and 5') linked to a glycosidic moiety, contributing to its polarity and solubility in aqueous-organic solvents . This compound is notable for its presence in Semen Astragali Complanati, where it coexists with other flavonoid derivatives like complanatuside, neocomplanatuside, and astragalin . Its biosynthesis is influenced by genetic and environmental factors, as evidenced by its absence in the yellow-leaf gl1 mutant of Lagerstroemia indica, suggesting a role in leaf pigmentation and stress response .

Properties

CAS No.

123442-26-2

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1

InChI Key

RUJHFBFKZCYVLZ-ROSPJSJWSA-N

SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS No.

123442-26-2

Synonyms

Myricomplanoside;  2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Biological Activity/Function
This compound C₂₂H₂₂O₁₃ 494.41 Astragalus complanatus Myricetin aglycone + glycoside Antioxidant, leaf pigmentation
Apigenin 7-O-glucoside C₂₁H₂₀O₁₀ 432.38 Widely distributed in plants Apigenin (lacks 3',5'-OH groups) + glucoside Anti-inflammatory, UV protection
Complanatuside Not fully reported ~500 (estimated) Astragalus complanatus Flavonol glycoside with distinct hydroxylation Antioxidant, astringency contributor
Rhein-8-O-β-D-glucopyranoside C₂₃H₁₈O₁₄ 542.39 Lagerstroemia indica Anthraquinone core + glucuronide Downregulated in mutants, redox modulation

Key Observations:

Aglycone Diversity: this compound’s myricetin core provides three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to apigenin derivatives (fewer hydroxyl groups) .

Glycosylation Patterns: Unlike rhein-8-O-β-D-glucopyranoside (an anthraquinone glycoside), this compound’s glycosylation occurs on a flavonol, affecting its solubility and bioavailability .

Biosynthetic Regulation: this compound is absent in the gl1 mutant of Lagerstroemia indica, whereas compounds like volkensiflavone are upregulated, suggesting competitive biosynthetic pathways for phenolic compounds .

Pharmacological and Metabolic Comparison

Table 2: Pharmacological and Metabolic Profiles

Compound Antioxidant Capacity Metabolic Regulation (Mutant vs. Wild-Type) Pharmacological Targets
This compound High (due to 3',4',5'-OH) Detected only in wild-type plants Excluded from systems pharmacology due to rare targets
Apigenin 7-O-glucoside Moderate Downregulated in mutants (log₂FC = −15.21) Anti-inflammatory via COX-2 inhibition
Complanatuside High Co-occurs with this compound in Astragalus Linked to anti-aging and hepatoprotection

Key Findings:

Antioxidant Efficacy: this compound’s hydroxylation pattern confers superior radical-scavenging activity compared to apigenin derivatives, as validated by metabolomic profiling .

Mutant-Specific Metabolism: The absence of this compound in the gl1 mutant correlates with reduced antioxidant capacity, while terpenes and alkaloids dominate the mutant’s metabolic profile .

Therapeutic Potential: While this compound is less studied in human systems, its structural analogs like complanatuside show documented hepatoprotective effects, suggesting unexplored synergies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.